Lipophilicity (LogP) Differentiation: Butoxy vs. Ethoxy and Methoxy Congeners
The computed octanol–water partition coefficient (LogP) for 1-bromo-2-butoxycyclopentane is 3.12, as reported for the (1R,2R) stereoisomer . This represents a ΔLogP of +0.78 relative to 1-bromo-2-ethoxycyclopentane (LogP 2.34) and +1.17 relative to 1-bromo-2-methoxycyclopentane (LogP 1.95), while the topological polar surface area remains constant at 9.23 Ų across all three compounds . The increased lipophilicity translates to an approximately 6-fold higher octanol–water partitioning ratio per 0.78 LogP unit, directly affecting extraction recovery and reversed-phase HPLC retention times.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.12 (computed, (1R,2R)-1-bromo-2-butoxycyclopentane) |
| Comparator Or Baseline | 1-Bromo-2-ethoxycyclopentane LogP 2.34; 1-Bromo-2-methoxycyclopentane LogP 1.95 |
| Quantified Difference | ΔLogP = +0.78 (vs. ethoxy); ΔLogP = +1.17 (vs. methoxy) |
| Conditions | Computed LogP values from Molbase (butoxy) and LeYan vendor databases (ethoxy, methoxy); TPSA constant at 9.23 Ų for all three |
Why This Matters
A ΔLogP of +0.78 predicts approximately 6-fold greater organic-phase partitioning, enabling higher extraction efficiency in aqueous-organic workups and distinct elution order in reversed-phase preparative chromatography.
